molecular formula C17H15N3O B2945148 (Z)-2-Cyano-N-(4-ethylphenyl)-3-pyridin-3-ylprop-2-enamide CAS No. 898165-22-5

(Z)-2-Cyano-N-(4-ethylphenyl)-3-pyridin-3-ylprop-2-enamide

Cat. No.: B2945148
CAS No.: 898165-22-5
M. Wt: 277.327
InChI Key: XISKXUZGJCABOT-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-(4-ethylphenyl)-3-pyridin-3-ylprop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, an ethyl-substituted phenyl group, and a pyridine ring

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-N-(4-ethylphenyl)-3-pyridin-3-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-N-(4-ethylphenyl)-3-pyridin-3-ylprop-2-enamide typically involves the condensation of 4-ethylbenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the (Z)-isomer. The reaction mixture is then treated with a cyano group donor, such as malononitrile, to introduce the cyano functionality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-N-(4-ethylphenyl)-3-pyridin-3-ylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-N-(4-ethylphenyl)-3-pyridin-3-ylprop-2-enamide involves its interaction with specific molecular targets. The cyano group and the pyridine ring play crucial roles in binding to target proteins or enzymes. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-Cyano-N-(4-ethylphenyl)-3-pyridin-3-ylprop-2-enamide is unique due to the presence of the ethyl group on the phenyl ring. This substitution can influence the compound’s reactivity, binding affinity, and overall properties. Compared to its analogs, this compound may exhibit different biological activities and chemical behaviors .

Properties

IUPAC Name

(Z)-2-cyano-N-(4-ethylphenyl)-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-2-13-5-7-16(8-6-13)20-17(21)15(11-18)10-14-4-3-9-19-12-14/h3-10,12H,2H2,1H3,(H,20,21)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISKXUZGJCABOT-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=CC2=CN=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CN=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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